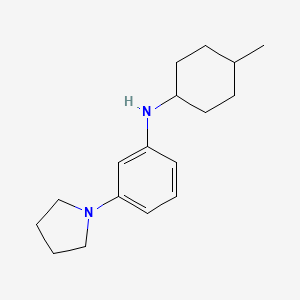
1-(丙烷-2-基)哌啶-2-羧酸盐酸盐
描述
“1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用
晶体学和分子结构
晶体学研究详细阐述了与1-(丙烷-2-基)哌啶-2-羧酸盐酸盐相关的化合物的结构性质。研究通过单晶 X 射线衍射对化合物进行了表征,揭示了对分子构象和相互作用的见解。例如,一项研究专注于表征 4-哌啶甲酸盐酸盐,重点介绍了其正交晶系,并详细说明了其结构内的氢键相互作用 (Szafran, Komasa, & Bartoszak-Adamska, 2007)。另一项研究探索了 (R/S)-哌啶-3-羧酸与 (2R,3R)-酒石酸的非对映异构体配合物,提供了对非对映异构体之间结构差异和氢键模式的见解 (Bartoszak-Adamska, Dega-Szafran, Jaskólski, & Szafran, 2011).
有机合成
有机合成研究利用1-(丙烷-2-基)哌啶-2-羧酸盐酸盐合成各种有机化合物。例如,一项研究报道了从哌啶-4-羧酸和碳酸乙酯氯化物合成 (2,4-二氟苯基)(哌啶-4-基)甲甲酮盐酸盐,证明了该化合物在创建复杂有机分子中的效用 (Zheng Rui, 2010)。另一项研究专注于合成具有潜在抗菌活性的新型吡啶衍生物,采用氨基取代的苯并噻唑和哌啶基化合物 (Patel, Agravat, & Shaikh, 2011).
抗菌和抗癌活性
一些研究探索了1-(丙烷-2-基)哌啶-2-羧酸盐酸盐衍生物的抗菌和抗癌潜力。对新型吡啶衍生物的研究揭示了对所研究的细菌和真菌菌株的可变且适度的抗菌活性,说明了这些化合物在开发新型抗菌剂中的潜力 (Patel, Agravat, & Shaikh, 2011)。此外,一项关于合成和评价以 4-哌啶基-1,3,4-恶二唑为基础的丙酰胺衍生物作为有前景的抗癌剂的研究,突出了这些化合物的治疗潜力,一些衍生物显示出显着的抗癌活性 (Rehman et al., 2018).
安全和危害
The safety information for “1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride” includes several hazard statements such as H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
生化分析
Biochemical Properties
1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives are known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and acetylcholinesterase . These interactions can modulate the activity of these enzymes, influencing neurotransmitter levels and signaling pathways.
Cellular Effects
1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, they can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of 1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives can bind to enzyme active sites, inhibiting or activating their activity . This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting cellular processes. Additionally, piperidine derivatives can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that piperidine derivatives can degrade over time, leading to changes in their biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function . At high doses, toxic or adverse effects can occur, including neurotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range produces the desired effects without causing toxicity.
Metabolic Pathways
1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, piperidine derivatives can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids and their derivatives.
Transport and Distribution
The transport and distribution of 1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, piperidine derivatives can be transported across cell membranes by specific transporters, influencing their intracellular concentration and activity.
Subcellular Localization
1-(Propan-2-yl)piperidine-2-carboxylic acid hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles . For example, piperidine derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy production.
属性
IUPAC Name |
1-propan-2-ylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)10-6-4-3-5-8(10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPYWLHPMJBFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCCC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



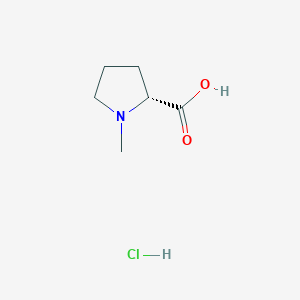
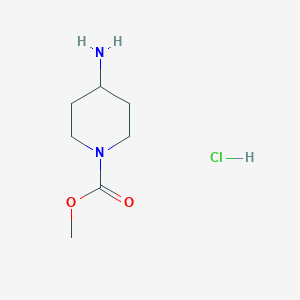
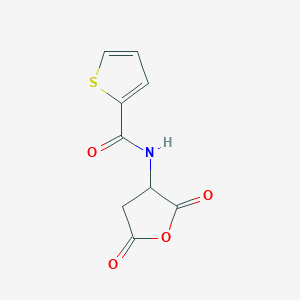
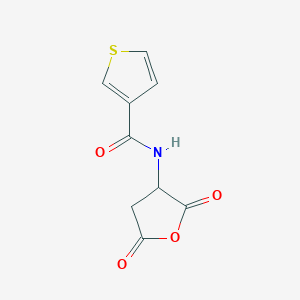
![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B1463899.png)



![[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1463907.png)
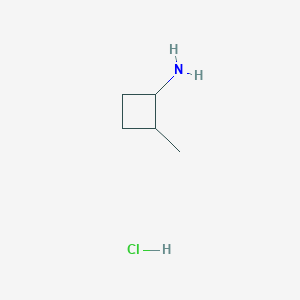

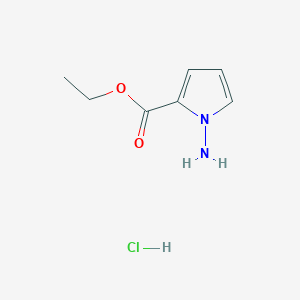
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1463916.png)
